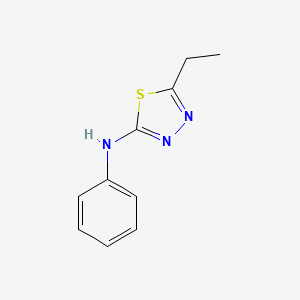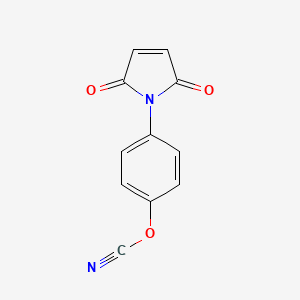
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione is a compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties. These characteristics make them valuable in various high-performance applications, particularly in the fields of aerospace, electronics, and advanced composites .
Vorbereitungsmethoden
The synthesis of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-cyanatophenyl derivatives with pyrrole-2,5-dione under specific conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as triethylamine. The process may also involve cooling the reaction mixture to low temperatures to facilitate the reaction .
Industrial production methods for cyanate esters, including 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione, often involve the use of high-purity starting materials and controlled reaction environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being investigated for potential therapeutic applications, including as drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. In polymerization reactions, the cyanate ester groups undergo cyclotrimerization to form polycyanurate networks, which contribute to the material’s high thermal stability and mechanical strength . The exact molecular targets and pathways in biological systems are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione can be compared with other cyanate ester compounds such as:
- 2-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione
- 1-(4-Cyanatophenyl)-2,5-dimethyl-1H-pyrrole-2,5-dione
- 1-(4-Cyanatophenyl)-1H-pyrrole-3,4-dione
These compounds share similar thermal and dielectric properties but differ in their specific structural features and reactivity. The unique structure of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione provides it with distinct advantages in certain applications, such as higher thermal stability and better processability .
Eigenschaften
CAS-Nummer |
251462-34-7 |
|---|---|
Molekularformel |
C11H6N2O3 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl] cyanate |
InChI |
InChI=1S/C11H6N2O3/c12-7-16-9-3-1-8(2-4-9)13-10(14)5-6-11(13)15/h1-6H |
InChI-Schlüssel |
KISXEYFYGOSMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
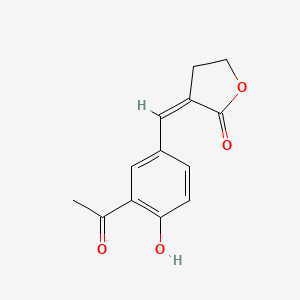
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)
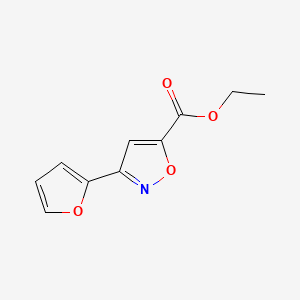
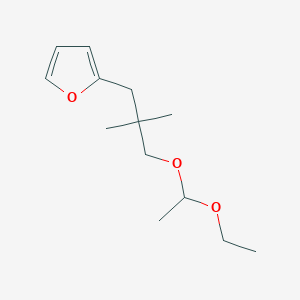
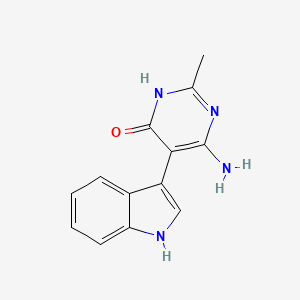
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)
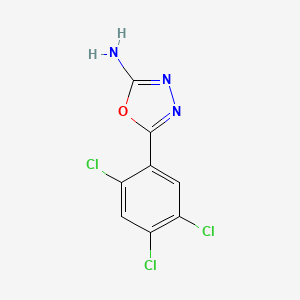
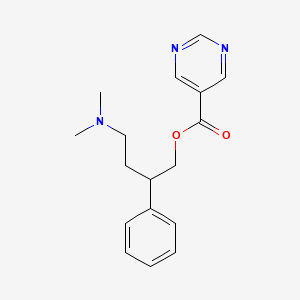
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
